(E)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(furan-2-yl)prop-2-enamide
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Overview
Description
(E)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(furan-2-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(furan-2-yl)prop-2-enamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Ethoxylation: The benzothiazole core is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Enamide: The ethoxylated benzothiazole is then reacted with furan-2-carbaldehyde and an appropriate amine under acidic or basic conditions to form the enamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The enamide linkage can be reduced to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: As a lead compound for the development of new drugs.
Industry: As a precursor for the synthesis of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of (E)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(furan-2-yl)prop-2-enamide would depend on its specific biological activity. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The specific pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and furan-2,5-dione.
Uniqueness
(E)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(furan-2-yl)prop-2-enamide is unique due to its specific combination of benzothiazole and furan moieties, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(E)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-2-20-12-5-7-13-14(10-12)22-16(17-13)18-15(19)8-6-11-4-3-9-21-11/h3-10H,2H2,1H3,(H,17,18,19)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCVCIWWUQXCOG-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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